Indolylmethyl-desulfoglucosinolate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H20N2O6S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-hydroxy-2-(1H-indol-3-yl)ethanimidothioate |
InChI |
InChI=1S/C16H20N2O6S/c19-7-11-13(20)14(21)15(22)16(24-11)25-12(18-23)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-17,19-23H,5,7H2/b18-12-/t11-,13-,14+,15-,16+/m1/s1 |
InChI Key |
CWNIQCOMWQROPA-PIAXYHQTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C/C(=N/O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=NO)SC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Biosynthetic Pathways of Indolylmethyl Desulfoglucosinolate
Initial Steps from L-Tryptophan to Indole-3-acetaldoxime
The biosynthetic journey to indolylmethyl-desulfoglucosinolate begins with the conversion of the amino acid L-tryptophan to indole-3-acetaldoxime (IAOx). researchgate.netnih.gov This initial conversion is a critical regulatory point, channeling tryptophan into the glucosinolate pathway. nih.gov
Catalysis by Cytochrome P450 Monooxygenases (e.g., CYP79B2, CYP79B3)
The conversion of L-tryptophan to indole-3-acetaldoxime is catalyzed by two key cytochrome P450 monooxygenases: CYP79B2 and CYP79B3. nih.govpnas.orgnih.gov These enzymes are functionally redundant and play a decisive role in the biosynthesis of not only indole (B1671886) glucosinolates but also other tryptophan-derived compounds like camalexin (B168466) and indole-carboxylic acids. nih.gov In Arabidopsis thaliana, both CYP79B2 and CYP79B3 are involved in this reaction, with studies showing that plants overexpressing CYP79B2 exhibit increased levels of free auxin, a downstream product of an associated pathway. nih.gov The reaction involves the conversion of tryptophan to indole-3-acetaldoxime, which serves as a precursor for both indole glucosinolates and indole-3-acetic acid (IAA). pnas.orguniprot.org
Conversion of Indole-3-acetaldoxime to Indolylmethyl Thiohydroximate
Following its synthesis, indole-3-acetaldoxime is converted into indolylmethyl thiohydroximate. This transformation involves a series of enzymatic reactions that introduce the sulfur-containing group characteristic of glucosinolates.
Role of CYP83B1 and SUR2
The enzyme CYP83B1, also known as SUPERROOT2 (SUR2), plays a pivotal role in metabolizing indole-3-acetaldoxime. nih.govnih.govfrontiersin.org It catalyzes the conversion of IAOx into 1-aci-nitro-2-indolyl-ethane. nih.gov This step is considered the first committed step in indole glucosinolate biosynthesis. nih.govnih.gov CYP83B1 is a crucial metabolic branch point, directing the flow of indole-3-acetaldoxime towards either indole glucosinolate synthesis or auxin (IAA) production. nih.govfrontiersin.org Knockout mutants of the CYP83B1 gene (also known as rnt1-1 or sur2) exhibit a significant reduction in indole glucosinolates and an overproduction of auxin, leading to distinct developmental phenotypes. nih.govnih.gov While CYP83A1 is a closely related enzyme, it primarily metabolizes aldoximes derived from other amino acids and has a much lower affinity for indole-3-acetaldoxime compared to CYP83B1. nih.govmdpi.com
Enzymatic Activity of S-alkyl-thiohydroximate lyase (SUR1)
The subsequent step involves the cleavage of an S-alkyl-thiohydroximate intermediate by the C-S lyase, SUR1. nih.gov This reaction yields the corresponding thiohydroximate, a key precursor for the final glucosylation step. nih.govresearchgate.net
Glucosylation of Indolylmethyl Thiohydroximate to Form this compound
The final step in the formation of this compound is the attachment of a glucose molecule to the indolylmethyl thiohydroximate.
Catalysis by UDP-glycosyltransferase 74B1 (UGT74B1)
This glucosylation reaction is catalyzed by the enzyme UDP-glycosyltransferase 74B1 (UGT74B1). researchgate.netnih.govnih.gov UGT74B1 specifically transfers a glucose moiety from UDP-glucose to the thiohydroximate functional group. researchgate.netnih.gov Biochemical analyses have shown that UGT74B1 has a high affinity for thiohydroximate substrates, with a low Km value of approximately 6 µM for phenylacetothiohydroximic acid. researchgate.netnih.gov Plants with a non-functional UGT74B1 gene show a significant decrease in glucosinolate levels and exhibit phenotypes associated with auxin overproduction, further highlighting the interconnectedness of these metabolic pathways. researchgate.netnih.gov The product of this reaction is this compound, which can then be sulfated to form the final glucosinolate. nih.govnih.gov
Table 1: Key Enzymes in the Biosynthesis of this compound
| Step | Precursor | Product | Enzyme(s) | Function |
| 1 | L-Tryptophan | Indole-3-acetaldoxime | CYP79B2, CYP79B3 | Catalyze the N-hydroxylation of L-tryptophan. nih.govpnas.orgnih.gov |
| 2 | Indole-3-acetaldoxime | 1-aci-nitro-2-indolyl-ethane | CYP83B1 (SUR2) | Catalyzes the conversion of the aldoxime. nih.govnih.gov |
| 3 | S-alkyl-thiohydroximate intermediate | Indolylmethyl thiohydroximate | SUR1 | Cleaves the C-S bond to form the thiohydroximate. nih.govresearchgate.net |
| 4 | Indolylmethyl thiohydroximate | This compound | UGT74B1 | Glucosylates the thiohydroximate to form the desulfoglucosinolate. researchgate.netnih.gov |
Genetic and Molecular Regulation of Indolylmethyl Desulfoglucosinolate Biosynthesis
Transcriptional Control of Indolyl Glucosinolate Pathways
The transcription of genes involved in the indolyl glucosinolate (IG) biosynthetic pathway is a primary point of regulation. This control is largely orchestrated by a specific family of transcription factors.
A group of R2R3-MYB transcription factors, namely MYB34, MYB51, and MYB122, are known to be the principal regulators of IG biosynthesis in the model plant Arabidopsis thaliana. nih.govmdpi.com These transcription factors are indispensable for the production of IGs under standard growth conditions, as a triple knockout mutant (myb34 myb51 myb122) is completely devoid of these compounds. nih.gov
These three MYB factors work in concert to control the biosynthesis of indol-3-ylmethylglucosinolate (I3M), the direct precursor to indolylmethyl-desulfoglucosinolate, in both shoots and roots. nih.gov However, they also exhibit a degree of specialization in their regulatory roles. MYB51 is the predominant regulator of IG biosynthesis in the shoots, while MYB34 primarily controls this process in the roots. nih.govresearchgate.net MYB122 appears to have a more secondary or accessory role in IG biosynthesis. nih.gov
The regulatory network is further complicated by the reciprocal control these MYB factors exert on each other's expression. researchgate.net In aboveground tissues, MYB51 acts as a positive regulator of the network, while MYB34 fulfills this role in belowground tissues. researchgate.net The loss of a functional MYB34 protein has been linked to the reduced ability of some species in the Camelineae tribe, such as Capsella and Camelina, to produce and metabolize IGs, suggesting its critical role in the conservation of this metabolic pathway. nih.govbiorxiv.org
| Transcription Factor | Primary Location of Activity | Regulatory Role in IG Biosynthesis |
| MYB34 | Roots | Key regulator, particularly in response to ABA and JA signaling. nih.gov |
| MYB51 | Shoots | Central regulator, especially in response to SA and ET signaling. nih.gov |
| MYB122 | Shoots and Roots | Accessory role, minor involvement in JA/ET-induced biosynthesis. nih.gov |
The expression of genes involved in indolyl glucosinolate biosynthesis varies significantly across different plant tissues and throughout the plant's life cycle. frontiersin.orgcapes.gov.br For instance, in Chinese flowering cabbage, the total glucosinolate content is significantly higher in flower buds compared to stalks and leaves, with aliphatic glucosinolates being the most abundant type. frontiersin.org This differential accumulation is often correlated with the expression levels of the corresponding biosynthetic genes. frontiersin.org
In Arabidopsis thaliana, genes for IG biosynthesis are primarily expressed in vegetative tissues, with lower expression levels in storage organs. frontiersin.org Studies have shown that the expression of CYP81F2, a gene involved in the modification of indole (B1671886) glucosinolates, varies between different Arabidopsis accessions and is controlled by both cis- and trans-acting factors. nih.gov This variation in gene expression contributes to the diversity of indole glucosinolate profiles observed in nature. nih.gov Furthermore, the accumulation of glucosinolates can change as the plant develops, often decreasing in vegetative organs while increasing in seeds. frontiersin.org
Phytohormonal Modulation of this compound Accumulation
Phytohormones, or plant hormones, are crucial signaling molecules that modulate a wide range of physiological processes, including the biosynthesis of defense compounds like glucosinolates. nih.govresearchgate.netnih.govfrontiersin.org The accumulation of this compound is significantly influenced by several key phytohormones.
Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are well-established inducers of indole glucosinolate biosynthesis. nih.govnih.govnih.govblogspot.com Treatment of plants with JA or MeJA leads to a significant increase in the levels of indole glucosinolates. nih.govblogspot.comresearchgate.netmdpi.comnih.gov This induction is mediated through the transcriptional activation of key biosynthetic genes. mdpi.comnih.gov
For example, in pak choi (Brassica rapa ssp. chinensis), treatment with MeJA and JA resulted in a substantial increase in indole glucosinolate levels, particularly 1-methoxy-indol-3-ylmethyl glucosinolate. blogspot.commdpi.comnih.gov This increase was accompanied by the elevated expression of genes believed to be involved in the indole glucosinolate biosynthetic pathway. mdpi.comnih.gov In Arabidopsis, the induction of 3-indolylmethylglucosinolate (IGS) by elicitors from the pathogen Erwinia carotovora was shown to be dependent on the jasmonic acid signaling pathway. nih.gov The jasmonate-insensitive mutant coi1-1 failed to show this induction, while application of MeJA could trigger IGS accumulation. nih.gov Research indicates that MYB34 is a key regulator of IG synthesis in response to JA signaling. nih.gov
| Phytohormone | Effect on Indole Glucosinolate Levels |
| Jasmonic Acid (JA) | Significant induction. nih.govnih.govnih.govblogspot.com |
| Methyl Jasmonate (MeJA) | Significant induction. nih.govblogspot.comresearchgate.netmdpi.comnih.gov |
Salicylic (B10762653) acid (SA) is another important phytohormone that influences glucosinolate profiles, often in a manner distinct from jasmonates. nih.govnih.govblogspot.comresearchgate.net Application of SA has been shown to increase the total amount of glucosinolates, particularly aromatic and indole glucosinolates. researchgate.net In turnip, treatment with SA led to increased levels of these glucosinolates in the secondary roots. researchgate.net Similarly, in oilseed rape, applying a salicylic acid soil drench increased the concentration of glucosinolates in the leaves. researchgate.net
In Brassica oleracea subspecies, SA treatment led to enhanced accumulation of indolic neoglucobrassicin (B1238046) in cabbage. nih.govmdpi.com The regulatory effects of SA on IG biosynthesis are linked to the MYB transcription factors, with MYB51 being identified as the central regulator of IG synthesis in response to SA signaling. nih.gov
The regulation of glucosinolate biosynthesis is not governed by single hormone pathways in isolation but rather by a complex network of interactions, or crosstalk, between different phytohormones. nih.govmaxapress.comnih.govfrontiersin.orgresearchgate.net This intricate interplay allows plants to fine-tune their defense responses to a wide array of biotic and abiotic stresses. nih.govfrontiersin.orgnih.gov
The interaction between the jasmonic acid and salicylic acid pathways is a classic example of this crosstalk. nih.gov Often, these two pathways act antagonistically, but synergistic and additive interactions also occur. nih.gov For instance, while both JA and SA can induce indole glucosinolate accumulation, their relative influence and the specific glucosinolates affected can differ. nih.govresearchgate.netmdpi.com
Other hormones, such as ethylene (B1197577) and abscisic acid (ABA), also play a role in this regulatory network. nih.gov MYB51 is a key regulator in response to ethylene signaling, while MYB34 is central to ABA-mediated regulation of IG synthesis. nih.gov This complex crosstalk ensures that the plant can mount a defense response that is appropriately tailored to the specific challenge it faces. nih.gov
Environmental and Abiotic Stress Impacts on Biosynthetic Gene Expression
The production of this compound is not static; it is dynamically regulated in response to various environmental stimuli. These external factors can modulate the expression of biosynthetic genes, thereby altering the levels of the compound within the plant.
Regulation by Light and Diurnal Rhythms
Light is a critical environmental signal that influences many aspects of plant growth and development, including the biosynthesis of glucosinolates. The content of both aliphatic and indole glucosinolates exhibits diurnal fluctuations, with total glucosinolate levels typically peaking approximately four hours into the light period and declining as the light period ends. nih.gov While the expression of genes in the aliphatic glucosinolate pathway often corresponds with these fluctuations, the regulation of indole glucosinolate pathway genes displays more intricate patterns. nih.gov
Recent research has identified the transcription factor ELONGATED HYPOCOTYL 5 (HY5) and the enzyme HISTONE DEACETYLASE 9 (HDA9) as key regulators of light-induced changes in glucosinolate content in the model plant Arabidopsis thaliana. nih.gov HY5, in conjunction with HDA9, acts to modulate the light-induced production of aliphatic glucosinolates. nih.gov This suggests an epigenetic layer of control over glucosinolate biosynthesis in response to light cues. The circadian system, an internal biological clock, orchestrates these daily metabolic cycles, temporally separating opposing metabolic processes to enhance efficiency. nih.gov This rhythmic organization of metabolism anticipates recurring environmental changes, such as the light-dark cycle. nih.gov
Responses to Drought Stress
Drought is a significant abiotic stress that can profoundly impact plant metabolism, including the biosynthesis of this compound and other related compounds. Studies have shown that drought stress can lead to a decrease in the concentration of certain indolyl glucosinolates. For instance, in Arabidopsis thaliana, the concentration of 4-methoxyindol-3-ylmethyl glucosinolate was found to decrease significantly in plants subjected to prolonged drought stress. researchgate.net Similarly, research on broccoli (Brassica oleracea) has indicated that drought conditions can lead to decreased levels of total glucosinolates, with a notable reduction in indolyl glucosinolates. researchgate.net
Conversely, some studies suggest a more complex response. In Arabidopsis thaliana under drought stress, an increased turnover of the indole glucosinolate glucobrassicin (B1234704) has been observed, suggesting its potential role as a source for the plant hormone auxin. uni-hannover.de This process involves the expression of specific genes such as the thioglucosidase BGLU18 and nitrile specifier proteins NSP1 and NSP5, which were all found to be elevated in drought-stressed plants. uni-hannover.de The expression of genes involved in other metabolic pathways, such as those for d-pinitol (B607194) and anthocyanin biosynthesis, are also significantly upregulated in response to drought, indicating a broad metabolic reconfiguration to cope with water deficit. mdpi.comnih.gov
Quantitative Trait Loci (QTL) Analysis for Indolyl Glucosinolate Variation
Quantitative trait loci (QTL) analysis is a powerful genetic tool used to identify genomic regions that are associated with variation in complex traits, such as the production of indolyl glucosinolates. This approach has been instrumental in dissecting the genetic architecture controlling the diversity of these compounds in various plant species.
In Arabidopsis thaliana, QTL mapping has revealed a complex genetic basis for indolyl glucosinolate variation. nih.gov Studies have identified multiple QTLs that control the concentration of total indolic glucosinolates, as well as additional loci specific to individual types of indolic glucosinolates. nih.gov For example, a major QTL named Indole Glucosinolate Modifier1 (IGM1) on chromosome 5 has been identified, which influences the accumulation of 4-hydroxy-indole-3-yl-methyl and 4-methoxy-indole-3-yl-methyl glucosinolate. nih.gov The gene underlying this QTL is CYP81F2, which encodes a cytochrome P450 monooxygenase. nih.gov Variation in the expression of CYP81F2, largely due to differences in its promoter region, is a primary cause of the observed variation in these indole glucosinolate structures. nih.gov
Similar studies in Brassica species have also successfully identified major QTLs associated with glucosinolate content. In Brassica rapa, QTL analysis identified two major QTL peaks on chromosome 3, with the BrMYB28.1 gene, a MYB-domain transcription factor, being a key candidate gene within the highest QTL peak region. frontiersin.org In Brassica napus, QTL mapping across multiple environments has identified several consistent and environmentally stable QTLs for seed glucosinolate content. fao.orgiasvn.org These analyses have pinpointed candidate genes involved in various stages of the glucosinolate biosynthetic pathway, including intermediate product synthesis and transport. fao.org
| Locus/Gene | Organism | Chromosome | Function/Role in Indolyl Glucosinolate Variation |
| IGM1 (CYP81F2) | Arabidopsis thaliana | 5 | Controls accumulation of 4-hydroxy-indole-3-yl-methyl and 4-methoxy-indole-3-yl-methyl glucosinolate. |
| BrMYB28.1 | Brassica rapa | 3 | Candidate gene in major QTL peak for glucosinolate content. |
| Various QTLs | Brassica napus | A9, C2, C9 | Environmentally stable QTLs for seed glucosinolate content. |
Role of Indolylmethyl Desulfoglucosinolate As a Metabolic Intermediate
Substrate for the Final Sulfation Step in Glucosinolate Synthesis
The biosynthesis of the glucosinolate core structure culminates in the creation of a desulfoglucosinolate. nih.gov This molecule, in the case of indole (B1671886) glucosinolates, is indolylmethyl-desulfoglucosinolate. It serves as the direct substrate for the final and crucial step in the pathway: sulfation. who.int This reaction is catalyzed by a family of enzymes known as sulfotransferases (SOTs), which transfer a sulfate (B86663) group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the desulfoglucosinolate. who.intnih.govfrontiersin.org This sulfation confers the characteristic chemical stability and biological activity to the resulting glucosinolate molecule. wikipedia.org The accumulation of desulfoglucosinolates has been observed when biological sulfation processes are inhibited, confirming their role as precursors. nih.gov
In the model plant Arabidopsis thaliana, the final sulfation step of glucosinolate biosynthesis is carried out by specific members of the sulfotransferase (SOT) enzyme family. nih.govfrontiersin.org Three key enzymes, AtSOT16, AtSOT17, and AtSOT18, have been identified as being responsible for the sulfation of desulfoglucosinolates (ds-Gl). nih.govfrontiersin.org
SOT16 (AtST5a) : This enzyme is a crucial sulfotransferase in the biosynthesis of glucosinolates. nih.govgenome.jp Crystal structure analysis of AtSOT16 has provided insights into its catalytic mechanism and substrate specificity, revealing the key residues involved in the sulfate transfer. nih.gov It is considered a key enzyme in the final step of glucosinolate biosynthesis. nih.gov
SOT17 and SOT18 : Alongside SOT16, these enzymes play a central role in plant glucosinolate metabolism. mdpi.com While all three are responsible for transferring the sulfuryl group to desulfoglucosinolate compounds, they exhibit some differences in substrate specificity. nih.govfrontiersin.org For instance, research has shown that AtSOT18 has a particular specificity for long-chain desulfo-glucosinolates derived from methionine. mdpi.com The presence of multiple, conserved desulfo-glucosinolate SOT genes suggests their vital and possibly nuanced roles in the biosynthesis of the diverse array of glucosinolates found in Brassicaceae species. frontiersin.org
The enzymatic transfer of a sulfate group from PAPS to this compound by SOTs, such as SOT16, results in the formation of 3-Indolylmethyl Glucosinolate. who.intwikipedia.orgnih.gov This compound is more commonly known as glucobrassicin (B1234704). wikipedia.org Glucobrassicin is the parent indole glucosinolate from which a variety of other modified indole glucosinolates are synthesized. nih.govnih.gov The biosynthesis begins with the amino acid tryptophan and proceeds through several enzymatic steps, including the formation of indole-3-acetaldoxime (IAOx), conversion to a thiohydroximate, and subsequent glucosylation to form the desulfo- core structure, before the final sulfation yields glucobrassicin. wikipedia.orgmpg.de
Downstream Modification Pathways of Indolyl Glucosinolates (from Glucobrassicin)
Once formed, glucobrassicin (indol-3-ylmethyl glucosinolate, I3M) can undergo further enzymatic modifications of its indole ring. who.intnih.gov These secondary modifications lead to a diversification of indole glucosinolates within the plant. nih.gov The primary modifications involve hydroxylation and subsequent methoxylation at either the 1- or 4-position of the indole ring, creating a suite of related but functionally distinct compounds. nih.govnih.govresearchgate.net
The initial step in the modification of the glucobrassicin side chain is hydroxylation, which is catalyzed by cytochrome P450 monooxygenases. nih.govresearchgate.net In Arabidopsis, hydroxylation at the 4-position of the indole ring of glucobrassicin produces 4-hydroxy-3-indolylmethyl glucosinolate (4OH-I3M). nih.govnih.gov This reaction is a critical branching point, as 4OH-I3M can either accumulate or serve as an intermediate for further modification. nih.gov The enzyme primarily responsible for this specific conversion has been identified as CYP81F2. nih.govresearchgate.net Similarly, hydroxylation can occur at the 1-position of the indole ring, forming the unstable intermediate 1-hydroxyindol-3-ylmethyl glucosinolate (1OHI3M). nih.govnih.gov
Following hydroxylation, the newly added hydroxyl groups can be methylated. This methoxylation step is catalyzed by specific indole glucosinolate O-methyltransferases (IGMTs). nih.govresearchgate.netresearchgate.net
4-methoxy-3-indolylmethyl glucosinolate (4MO-I3M) : The intermediate 4-hydroxy-3-indolylmethyl glucosinolate is converted to 4-methoxy-3-indolylmethyl glucosinolate (also known as 4-methoxyglucobrassicin). nih.govmdpi.com This product is noted for its role in plant defense, including antifungal activity. mdpi.com
1-methoxy-3-indolylmethyl glucosinolate (1MO-I3M) : The unstable 1-hydroxy-3-indolylmethyl glucosinolate is methylated to form 1-methoxy-3-indolylmethyl glucosinolate (also known as neoglucobrassicin). nih.govnih.govmdpi.com The enzyme IGMT5 has been specifically identified as being responsible for this conversion in Arabidopsis. nih.govnih.gov This compound is often the dominant indole glucosinolate found in the roots of Arabidopsis. nih.gov
The diversification of indole glucosinolates is orchestrated by two key families of enzymes that act sequentially on the glucobrassicin core structure. nih.govresearchgate.net
CYP81F Family : This subfamily of cytochrome P450 monooxygenases is responsible for the hydroxylation of the indole ring of glucobrassicin. nih.govnih.gov The Arabidopsis genome contains four CYP81F genes (CYP81F1, CYP81F2, CYP81F3, CYP81F4). nih.gov
CYP81F2 has been functionally characterized and shown to catalyze the conversion of glucobrassicin (I3M) to 4-hydroxy-3-indolylmethyl glucosinolate (4OH-I3M). nih.gov
CYP81F4 is involved in the biosynthesis of 1-methoxy-3-indolylmethyl glucosinolate (1MOI3M), likely through the hydroxylation of glucobrassicin at the 1-position. nih.govresearchgate.net
The functions of CYP81F1 and CYP81F3 are thought to be involved in the production of 4-methoxy-3-indolylmethyl glucosinolate in the shoots. researchgate.net
Indole Glucosinolate O-Methyltransferases (IGMTs) : These enzymes belong to the plant O-methyltransferase family and are responsible for the final methoxylation step, converting the hydroxylated intermediates into stable methoxylated glucosinolates. nih.govresearchgate.netresearchgate.net
IGMT1-4 : These four IGMTs are encoded in a tandem array and are implicated in the methylation of 4-hydroxy-3-indolylmethyl glucosinolate. researchgate.net
IGMT5 : This enzyme has been specifically shown to catalyze the conversion of 1-hydroxyindol-3-ylmethyl glucosinolate to 1-methoxyindol-3-ylmethyl glucosinolate. nih.govnih.gov
Tables of Mentioned Compounds
Chemical Compounds
| Compound Name | Abbreviation | Other Names |
|---|---|---|
| This compound | --- | desulfo-glucobrassicin |
| 3-Indolylmethyl Glucosinolate | I3M | Glucobrassicin |
| 4-hydroxy-3-indolylmethyl glucosinolate | 4OH-I3M | 4-hydroxyglucobrassicin |
| 1-hydroxy-3-indolylmethyl glucosinolate | 1OHI3M | 1-hydroxyglucobrassicin |
| 4-methoxy-3-indolylmethyl glucosinolate | 4MO-I3M | 4-methoxyglucobrassicin |
| 1-methoxy-3-indolylmethyl glucosinolate | 1MO-I3M | Neoglucobrassicin (B1238046) |
| 3'-phosphoadenosine-5'-phosphosulfate | PAPS | --- |
| Tryptophan | Trp | --- |
Enzymes and Their Functions
| Enzyme Family | Specific Enzyme(s) | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Sulfotransferase | SOT16, SOT17, SOT18 | Sulfation | This compound | 3-Indolylmethyl Glucosinolate (Glucobrassicin) |
| Cytochrome P450 | CYP81F2 | 4-hydroxylation of indole ring | 3-Indolylmethyl Glucosinolate | 4-hydroxy-3-indolylmethyl glucosinolate |
| Cytochrome P450 | CYP81F4 | 1-hydroxylation of indole ring | 3-Indolylmethyl Glucosinolate | 1-hydroxy-3-indolylmethyl glucosinolate |
| Indole Glucosinolate O-Methyltransferase | IGMT1-4 (putative) | Methoxylation of indole ring | 4-hydroxy-3-indolylmethyl glucosinolate | 4-methoxy-3-indolylmethyl glucosinolate |
Precursor Role in Indole-3-acetic Acid (IAA) Biosynthesis and Auxin Homeostasis
The biosynthesis of IAA in plants can occur through several pathways, both tryptophan-dependent and tryptophan-independent. The pathway involving this compound is a specialized, tryptophan-dependent route found predominantly in the Brassicaceae family. In this pathway, the sulfated form of this compound, known as glucobrassicin (indol-3-ylmethyl glucosinolate), is hydrolyzed in a reaction catalyzed by the enzyme myrosinase. nih.govyoutube.com This hydrolysis occurs when the plant tissue is damaged, bringing myrosinase into contact with glucosinolates, which are typically stored separately in the cell. frontiersin.org
Upon hydrolysis by myrosinase, glucobrassicin forms an unstable aglycone intermediate. researchgate.net The fate of this intermediate is determined by the presence of specific protein cofactors. In the context of IAA biosynthesis, the epithiospecifier protein (ESP) plays a crucial role in directing the aglycone to form indole-3-acetonitrile (B3204565) (IAN). nih.govresearchgate.net The activity of ESP is, in turn, modulated by other factors, such as the Epithiospecifier Modifier 1 (ESM1) protein in Arabidopsis thaliana. nih.gov Indole-3-acetonitrile is a well-established precursor of IAA. nih.gov The conversion of IAN to IAA can then proceed via the action of nitrilases.
Therefore, this compound is an essential precursor to glucobrassicin, which, upon enzymatic breakdown, can be channeled towards the synthesis of IAA. This metabolic link provides a mechanism for the plant to rapidly release a precursor for a vital growth hormone in response to stimuli such as herbivory or pathogen attack, which cause tissue damage and activate myrosinase. This contributes to the dynamic regulation of auxin levels, which is crucial for developmental plasticity and defense responses. nih.gov
Mutant studies in Arabidopsis thaliana have provided further evidence for the role of indole glucosinolates in IAA homeostasis. For instance, mutants with altered indole glucosinolate profiles have shown altered clubroot disease symptoms, which is linked to changes in IAA levels. nih.gov This highlights the physiological relevance of this biosynthetic pathway in plant-pathogen interactions, where auxin levels can significantly influence disease progression.
The table below summarizes the key compounds involved in the metabolic pathway from this compound to Indole-3-acetic acid.
| Compound Name | Abbreviation | Role in Pathway |
| This compound | Precursor to Glucobrassicin | |
| Glucobrassicin | I3M | Substrate for Myrosinase |
| Indole-3-acetonitrile | IAN | Precursor to IAA |
| Indole-3-acetic acid | IAA | Active Auxin |
Detailed research findings have elucidated the genetic and biochemical basis for this conversion process, as outlined in the table below.
| Finding | Organism | Key Enzymes/Genes | Significance |
| Hydrolysis of glucosinolates | Arabidopsis thaliana | Myrosinase | Initiates the breakdown of glucobrassicin. nih.govfrontiersin.org |
| Formation of indole-3-acetonitrile | Arabidopsis thaliana | Epithiospecifier Protein (ESP) | Directs the unstable aglycone towards IAN formation. nih.govresearchgate.net |
| Regulation of IAN formation | Arabidopsis thaliana | Epithiospecifier Modifier 1 (ESM1) | Modulates the activity of ESP, influencing the final product of glucobrassicin breakdown. nih.gov |
| Role in disease resistance | Arabidopsis thaliana | Indole glucosinolates, IAA | Altered indole glucosinolate levels affect susceptibility to clubroot disease, linked to changes in IAA. nih.gov |
Biological and Ecological Functions of Indolyl Glucosinolate Metabolism
Contribution to Plant Defense Mechanisms Against Biotic Stressors
The metabolism of indolyl glucosinolates is a cornerstone of plant defense, providing a chemical shield against a variety of biological adversaries. This defense is often activated upon tissue damage, which brings the glucosinolates into contact with the hydrolyzing enzyme myrosinase, triggering the production of toxic compounds. researchgate.netresearchgate.net
Indolyl glucosinolates and their hydrolysis products are significant determinants in the resistance of plants to phloem-feeding insects like aphids and whiteflies. While some specialist herbivores have evolved mechanisms to tolerate or even sequester certain glucosinolates, the less stable nature of indolyl glucosinolates makes them particularly effective deterrents. nih.gov
Research on Arabidopsis thaliana has demonstrated that the concentration of 4-methoxy-indol-3-ylmethyl-glucosinolate (4MI3M) increases in response to feeding by the green peach aphid, Myzus persicae. nih.gov This increase leads to reduced aphid fecundity, highlighting the direct role of indolyl glucosinolates in plant resistance. nih.gov The toxicity of these compounds is amplified when myrosinase is present, underscoring the importance of the "mustard oil bomb" defense mechanism. nih.govmdpi.com
Interestingly, the effects of glucosinolates can be species-specific. For instance, the cabbage aphid, Brevicoryne brassicae, a specialist herbivore, selectively sequesters aliphatic glucosinolates as a defense against its own predators, while its performance is negatively correlated with the concentration of indolyl glucosinolates. nih.govnih.gov This suggests an evolutionary adaptation by some plants to produce indolyl glucosinolates as a counter-defense against specialist aphids that have overcome defenses based on aliphatic glucosinolates. nih.gov Furthermore, studies on broccoli have indicated that inducible indolyl glucosinolates, such as glucobrassicin (B1234704) and neoglucobrassicin (B1238046), may offer enhanced antifeedant activity against generalist lepidopteran pests like the cabbage looper, Trichoplusia ni. mdpi.com
| Compound Name | Chemical Class | Role in Herbivore Defense |
| 4-methoxy-indol-3-ylmethyl-glucosinolate (4MI3M) | Indolyl Glucosinolate | Increased concentration in response to aphid feeding, leading to reduced fecundity. nih.gov |
| Glucobrassicin | Indolyl Glucosinolate | Inducible defense compound with antifeedant properties against lepidopteran pests. mdpi.com |
| Neoglucobrassicin | Indolyl Glucosinolate | Inducible defense compound with antifeedant properties against lepidopteran pests. mdpi.com |
| Sinigrin (B192396) | Aliphatic Glucosinolate | Sequestered by specialist aphids (B. brassicae). nih.gov |
| Progoitrin | Aliphatic Glucosinolate | Avoided by some aphids, but its presence can positively correlate with B. brassicae performance. nih.gov |
The role of indolyl glucosinolates extends to the defense against a broad spectrum of microbial pathogens. researchgate.net The breakdown products of these compounds exhibit significant antimicrobial activity. For instance, hydrolysis products of glucobrassicin (3-indolylmethyl glucosinolate) have been shown to be inhibitory to the growth of the fungus Leptosphaeria maculans. researchgate.net
In Arabidopsis, the accumulation of indolyl glucosinolates is a key component of the innate immune response. mdpi.com Studies have shown that mutants deficient in indolyl glucosinolate biosynthesis are more susceptible to certain pathogens. For example, the cyp79B2 cyp79B3 double mutant, which cannot produce the common precursor for tryptophan-derived metabolites including indolyl glucosinolates, shows high susceptibility to the oomycete pathogen Phytophthora brassicae. researchgate.net This indicates that indolyl glucosinolate-derived products play a crucial early role in preventing pathogen penetration. researchgate.net
Furthermore, culture filtrates from the bacterial pathogen Erwinia carotovora can trigger a jasmonate-dependent increase in indolyl glucosinolate levels in Arabidopsis. nih.gov The breakdown products of these induced glucosinolates are capable of inhibiting the growth of the bacterium in vitro, suggesting their importance in the defense against bacterial pathogens. nih.gov The unstable intermediate, 3-indolylmethylisothiocyanate, is thought to be a key toxic compound in this interaction. nih.gov
Indolyl glucosinolates and their derivatives function as both phytoanticipins and phytoalexins, representing two key temporal strategies in plant chemical defense. Phytoanticipins are antimicrobial compounds that are present in the plant before an infection, or are rapidly produced from pre-existing precursors upon challenge. researchgate.net Indolyl glucosinolates themselves are considered phytoanticipins as they are constitutively present in healthy plant tissues. researchgate.net
Upon pathogen attack, the biosynthesis of certain indolyl glucosinolates and related compounds can be induced, and these induced compounds are classified as phytoalexins. nih.gov For instance, in response to the oomycete Phytophthora brassicae, Arabidopsis employs a sequential defense where the phytoanticipin activity of indolyl glucosinolates provides an initial barrier, followed by the accumulation of the phytoalexin camalexin (B168466), which is also derived from tryptophan. researchgate.net This demonstrates a coordinated defense strategy involving both pre-formed and induced chemical defenses.
Interestingly, there is a strong biosynthetic link between indolyl glucosinolates and certain indole (B1671886) phytoalexins, with some phytoalexins being directly synthesized from glucosinolate precursors. nih.gov This highlights the evolutionary and metabolic connection between these two classes of defense compounds in the Brassicaceae family. nih.gov
Interplay with Plant Immunity Signaling Pathways (e.g., PAMP-triggered immunity)
The metabolism of indolyl glucosinolates is intricately linked with the plant's innate immune signaling pathways. The recognition of pathogen-associated molecular patterns (PAMPs) by plant pattern recognition receptors (PRRs) initiates PAMP-triggered immunity (PTI), a foundational layer of plant defense. nih.govnih.gov
Indolyl glucosinolate metabolism is a downstream component of PTI. For example, extracellular ATP (eATP), which acts as a damage-associated molecular pattern (DAMP), can induce the indolyl glucosinolate biosynthesis pathway in Arabidopsis. nih.gov This suggests that upon wounding or pathogen attack, the release of eATP signals the plant to ramp up the production of these defensive compounds. nih.gov
Furthermore, the signaling molecule jasmonic acid (JA) plays a crucial role in mediating the induction of indolyl glucosinolates in response to certain pathogens and herbivores. mdpi.comnih.gov Treatment with methyl jasmonate has been shown to increase the levels of indolyl glucosinolates in various Brassica crops. mdpi.com In contrast, salicylic (B10762653) acid (SA), another key defense hormone, appears to have a lesser role in regulating indolyl glucosinolate accumulation in response to some bacterial elicitors. nih.gov The glucosinolate-derived nitrile, 3-butenenitrile (B123554) (3BN), has been shown to induce the production of both SA and JA, suggesting a potential feedback loop where breakdown products can influence defense signaling pathways. nih.govfrontiersin.org
Metabolic Crosstalk and Resource Allocation with Other Plant Secondary Metabolism
The biosynthesis of indolyl glucosinolates does not occur in isolation but is part of a larger metabolic network. There is significant crosstalk and resource allocation between the indolyl glucosinolate pathway and other major secondary metabolic pathways, notably the phenylpropanoid pathway.
The phenylpropanoid pathway is responsible for the production of a diverse array of compounds, including lignin (B12514952) and flavonoids, which are also involved in plant defense and development. nih.govosti.gov Research has revealed a negative regulatory relationship between the biosynthesis of indolyl glucosinolates and the accumulation of phenylpropanoids in Arabidopsis thaliana. nih.govosti.govnih.gov
Evolutionary and Genetic Diversification of Glucosinolate Profiles in Plant Species
The remarkable diversity of glucosinolate profiles observed across the plant kingdom, particularly within the order Brassicales, is a direct consequence of ongoing evolutionary and genetic processes. This diversification is driven by a combination of gene duplication, changes in gene expression, and the evolution of enzyme substrate specificity. The result is a wide array of glucosinolate structures, each potentially conferring specific adaptive advantages to the plant.
The evolution of glucosinolate diversity is closely tied to the "gene-for-gene" coevolutionary arms race between plants and their herbivores and pathogens. In this dynamic, plants evolve novel glucosinolate profiles that act as effective defenses, while specialized herbivores co-evolve mechanisms to tolerate or even utilize these compounds. This reciprocal selection pressure is a major driver of the diversification of glucosinolate biosynthetic pathways.
Research into the genetic basis of glucosinolate diversity has revealed that much of the variation arises from changes at key regulatory and biosynthetic loci. nih.gov For instance, the MAM (Methylthioalkylmalate synthase) locus is a significant quantitative trait locus (QTL) responsible for much of the diversity in aliphatic glucosinolates. frontiersin.orgfrontiersin.org The evolution of this locus, through tandem duplications and subsequent functional divergence, has led to the production of a wide range of chain-elongated glucosinolates. frontiersin.org
Similarly, the diversification of indole glucosinolates is controlled by a suite of genes involved in side-chain modification. For example, hydroxylation of the indole ring is a key modification step. In Arabidopsis thaliana, the enzyme CYP81F2 is responsible for the production of 4-hydroxyindol-3-ylmethylglucosinolate. researchgate.net This compound can be further methylated by indole glucosinolate methyltransferases (IGMTs), adding another layer of chemical diversity. researchgate.net The differential expression and evolution of these modifying enzymes across different species and even within different tissues of the same plant contribute significantly to the variation in indole glucosinolate profiles.
Studies comparing glucosinolate profiles within a phylogenetic framework have shown that both gains and losses of glucosinolate characters have occurred throughout the evolutionary history of the Brassicaceae. nih.gov While the gain of a novel glucosinolate can provide a new defense, the loss of a particular glucosinolate may also be adaptive if it reduces the metabolic cost to the plant or eliminates a cue used by specialized herbivores. nih.gov
The evolutionary trajectory of glucosinolate biosynthesis is also influenced by whole-genome duplications, which provide a wealth of raw genetic material for the evolution of new functions. annualreviews.org Following a duplication event, one copy of a gene can maintain its original function while the other is free to evolve a new one, a process known as neofunctionalization. This is believed to have played a significant role in the expansion and diversification of glucosinolate biosynthetic and regulatory gene families. annualreviews.org
Furthermore, the substrate promiscuity of some biosynthetic enzymes can contribute to the evolution of novel glucosinolate structures. annualreviews.org An enzyme that can act on multiple substrates may, through mutations that alter its active site, evolve a preference for a new substrate, leading to the production of a new glucosinolate.
Advanced Methodologies for the Academic Study of Indolylmethyl Desulfoglucosinolate and Associated Pathways
Methodologies for Desulfoglucosinolate Extraction and Preparation from Plant Tissues
The accurate analysis of indolylmethyl-desulfoglucosinolate begins with its effective extraction from plant tissues and subsequent conversion to its desulfo- form. This is a critical step as the native glucosinolates are often difficult to analyze directly using common chromatographic techniques.
A widely adopted and robust method for glucosinolate extraction involves using a methanol-water mixture at elevated temperatures. nih.gov This initial step serves the dual purpose of solubilizing the glucosinolates and inactivating myrosinase, an endogenous plant enzyme that would otherwise hydrolyze the glucosinolates upon tissue disruption, leading to inaccurate quantification. nih.govnih.gov Following extraction, the crude extract is purified using an ion-exchange column. nih.gov
The subsequent and crucial step is the enzymatic desulfation of the glucosinolates. This is typically achieved by treating the purified extract with a sulfatase enzyme. nih.gov The removal of the sulfate (B86663) group yields desulfoglucosinolates, which are more amenable to chromatographic separation and analysis. After the sulfatase treatment, the resulting desulfoglucosinolates are eluted with water, and the eluate is often freeze-dried to concentrate the sample before analysis. nih.govnih.gov
Alternative extraction methods have also been explored to improve efficiency and reduce the use of hazardous materials. For instance, studies have compared cold methanol (B129727) extraction, boiling methanol extraction, and boiling water extraction across different plant tissues and species. researchgate.net Research has indicated that for many glucosinolates, cold methanol extraction can be as effective or even more effective than traditional methods. researchgate.netwhiterose.ac.uk Furthermore, methods have been developed for extracting glucosinolates from challenging matrices like soil, which is crucial for studying their ecological roles. acs.org These methods typically involve extraction with 70% methanol at room temperature, followed by centrifugation and filtration before the desulfation step. acs.org
The choice of extraction method can significantly impact the final quantification of specific glucosinolates. For example, one study found that while cold methanol extraction was generally efficient, it yielded less glucoraphasatin in Raphanus sativus stems compared to the standard boiling methanol method. whiterose.ac.uk Therefore, method validation and optimization are critical for accurate and reliable results in glucosinolate research.
Table 1: Comparison of Glucosinolate Extraction Methods
| Method | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Boiling Methanol/Water Extraction | Extraction with a methanol-water mixture at high temperatures to inactivate myrosinase. | Well-validated and robust for a wide range of species and tissues. | Requires handling of boiling methanol, which can be hazardous. | nih.govnih.gov |
| Cold Methanol Extraction | Extraction with cold 80% methanol. | Less hazardous, more time and cost-effective than boiling methods. | May have lower extraction efficiency for certain glucosinolates in specific tissues. | researchgate.netwhiterose.ac.uk |
| Boiling Water Extraction | Extraction using boiling water. | Avoids the use of organic solvents. | May not be as effective for all glucosinolates compared to methanol-based methods. | researchgate.net |
| Soil Extraction Method | Two extractions with 70% methanol at room temperature, followed by centrifugation and filtration. | Allows for the analysis of glucosinolates in soil, crucial for ecological studies. | Rapid degradation of glucosinolates in moist soil requires prompt extraction. | acs.org |
Chromatographic Analysis of Desulfoglucosinolates
Once the desulfoglucosinolates are prepared, they are separated and quantified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most powerful and commonly used methods in this field.
HPLC is a cornerstone technique for the routine analysis of desulfoglucosinolates. nih.govnih.gov The separation is typically achieved on a reversed-phase C18 column. nih.gov A gradient elution using a mixture of water and an organic solvent, such as acetonitrile, allows for the separation of the different desulfoglucosinolates based on their polarity. nih.gov The separated compounds are then detected using a UV detector, commonly at a wavelength of 229 nm. nih.gov
Quantification is achieved by comparing the retention times and UV spectra of the peaks in the sample to those of known standards. nih.govnih.gov Due to the commercial unavailability of many individual glucosinolate standards, a reference standard like sinigrin (B192396) is often used to create a calibration curve, and response factors are applied to calculate the concentrations of other glucosinolates. nih.gov This method is well-validated, robust, and accessible to a broad range of researchers. nih.gov
Several HPLC methods have been developed and optimized for glucosinolate analysis. Some methods focus on the separation of intact glucosinolates, avoiding the desulfation step altogether, by using techniques like ion-pair liquid chromatography. researchgate.net However, the analysis of desulfoglucosinolates by HPLC remains the most widely used approach due to its reliability and the extensive validation it has undergone. nih.govnih.govst-andrews.ac.uk
For more detailed structural information and highly sensitive quantification, LC-MS and its tandem version, LC-MS/MS, are indispensable tools. mostwiedzy.pl LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This allows for the determination of the molecular weight of the eluting desulfoglucosinolates, providing strong evidence for their identification. mostwiedzy.pljircas.go.jp
Different ionization techniques can be employed in LC-MS, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being common for desulfoglucosinolate analysis. mostwiedzy.pljircas.go.jp Mass spectra obtained in both positive and negative ionization modes can reveal characteristic fragmentation patterns that aid in the identification of unknown glucosinolates. mostwiedzy.pl
LC-MS/MS takes this a step further by allowing for the fragmentation of selected ions, providing even more detailed structural information. This is particularly useful for distinguishing between isomeric glucosinolates and for the unambiguous identification of novel compounds. acs.org While HPLC-UV is excellent for routine quantification, LC-MS and LC-MS/MS are superior for the definitive identification of glucosinolates, especially in complex mixtures or when analyzing species with poorly characterized glucosinolate profiles. mostwiedzy.pl
Table 2: Comparison of Chromatographic Techniques for Desulfoglucosinolate Analysis
| Technique | Principle | Primary Application | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| HPLC-UV | Separation based on polarity on a reversed-phase column, with detection by UV absorbance. | Routine separation and quantification of known desulfoglucosinolates. | Robust, reliable, cost-effective, and accessible. | Limited structural information; relies on reference standards for identification. | nih.govnih.govnih.gov |
| LC-MS | Separation by LC coupled with mass analysis for molecular weight determination. | Structural elucidation and confirmation of desulfoglucosinolate identity. | Provides molecular weight information, aiding in identification. | More complex and expensive than HPLC-UV. | mostwiedzy.pljircas.go.jp |
| LC-MS/MS | LC separation followed by tandem mass spectrometry for fragmentation analysis. | Unambiguous structural elucidation and sensitive quantitative determination. | Provides detailed structural information through fragmentation patterns; high sensitivity. | Requires specialized equipment and expertise for data analysis. | acs.org |
Molecular Biology and Genetic Approaches for Pathway Elucidation
Understanding the biosynthesis of this compound requires delving into the genetic and molecular machinery of the plant. Various molecular biology and genetic techniques are employed to identify and characterize the genes and enzymes involved in the glucosinolate biosynthetic pathways.
Gene expression profiling is a powerful tool for identifying candidate genes involved in specific metabolic pathways. Techniques like RNA-Seq, Reverse Transcription-Polymerase Chain Reaction (RT-PCR), and microarray analysis are used to measure the expression levels of thousands of genes simultaneously. mdpi.commdpi.comacs.orgresearchgate.net
By comparing the gene expression profiles of plants with different glucosinolate profiles or under different environmental conditions, researchers can identify genes whose expression patterns correlate with the accumulation of specific glucosinolates. mdpi.comnih.gov For example, studies have used RT-qPCR to investigate the expression levels of glucosinolate biosynthesis genes in response to pathogen infection, revealing a link between gene expression, glucosinolate accumulation, and disease resistance. mdpi.comnih.gov
Microarray analysis has also been successfully used to identify genes involved in indole (B1671886) glucosinolate biosynthesis. In one study, a comparative microarray analysis of Brassica rapa treated with methyl jasmonate, a known inducer of indole glucosinolate production, led to the identification of genes from the cytochrome P450 subfamily CYP81F as being involved in the biosynthesis of 1-methoxy-indol-3-ylmethyl-glucosinolate. researchgate.net More recently, RNA-Seq has become the method of choice for comprehensive transcriptome analysis, providing a more detailed and quantitative view of gene expression. acs.org
Once candidate genes have been identified, their function needs to be validated. Functional genomics approaches, particularly the analysis of mutants, are crucial for this purpose. Researchers utilize collections of mutant lines, such as those with T-DNA insertions that disrupt gene function, to study the effect of a specific gene knockout on the plant's glucosinolate profile. researchgate.net
For instance, by analyzing Arabidopsis mutants with knockouts in homologs of the CYP81F genes identified through microarray analysis, researchers were able to confirm their role in indole glucosinolate biosynthesis. researchgate.net The advent of CRISPR-Cas9 gene editing technology has further revolutionized functional genomics, allowing for the targeted and precise modification of specific genes. This enables researchers to create custom mutants to study the function of individual genes or gene families with high precision.
Through the analysis of such mutants, researchers can definitively link a gene to a specific step in the biosynthetic pathway. For example, knocking out a gene and observing a decrease or complete absence of a particular glucosinolate provides strong evidence for that gene's involvement in its production. uni-kiel.de
Table 3: Molecular and Genetic Approaches for Pathway Elucidation
| Approach | Methodology | Application in Glucosinolate Research | Key Findings Enabled | Reference |
|---|---|---|---|---|
| Gene Expression Profiling | RNA-Seq, RT-PCR, Microarray Analysis | Identifying candidate genes by correlating their expression levels with glucosinolate accumulation. | Identification of genes involved in indole glucosinolate biosynthesis, such as members of the CYP81F subfamily. | mdpi.commdpi.comacs.orgresearchgate.net |
| Functional Genomics | Analysis of T-DNA insertion lines, CRISPR-Cas9 mutants | Validating the function of candidate genes by studying the effect of gene knockouts on glucosinolate profiles. | Confirmation of the specific roles of genes in the biosynthesis of particular glucosinolates. | researchgate.netuni-kiel.de |
Enzyme Characterization via Gene Cloning and Heterologous Expression Systems
The elucidation of the biosynthetic pathway of this compound relies heavily on the precise characterization of the enzymes involved. A powerful and standard methodology for this is the cloning of candidate genes and their subsequent expression in a foreign or "heterologous" host organism. This approach allows researchers to study the function of a single, isolated enzyme away from the complex metabolic background of the native plant.
The process begins with the identification of a potential gene believed to be involved in the pathway, often through genetic mapping or sequence similarity to known enzymes. Once a candidate gene is identified, it is cloned, meaning a specific DNA sequence is isolated and amplified. This gene is then inserted into an expression vector, which is a DNA molecule capable of carrying the gene into a host organism and inducing the host's cellular machinery to produce the corresponding enzyme.
Commonly used heterologous expression systems include bacteria like Escherichia coli, various yeast species (Saccharomyces cerevisiae or Schizosaccharomyces pombe), and insect cell lines. mdpi.com The choice of system depends on factors like the complexity of the enzyme and the need for post-translational modifications.
A key advantage of this technique is that it provides a clear and direct test of enzyme function. nih.gov For instance, to confirm the role of a suspected sulfotransferase, the cloned gene would be expressed in a host system. This system would then be supplied with the substrate, this compound. genome.jp The subsequent analysis of the reaction products would seek to identify the sulfonated product, glucobrassicin (B1234704). The successful conversion of the substrate to the expected product provides definitive evidence of the enzyme's catalytic function. genome.jp This method has been instrumental in identifying key enzymes in the indole glucosinolate pathway, such as the cytochrome P450s (CYP79B2, CYP79B3, CYP83B1) that catalyze the initial steps from tryptophan, and the sulfotransferases (SOTs) that complete the core structure formation. nih.govresearchgate.net
Systems Biology Approaches for Comprehensive Metabolic Understanding
To move beyond the function of individual enzymes and understand how the this compound pathway operates as a whole and interacts with other cellular processes, researchers employ systems biology approaches. This strategy integrates large-scale datasets from different biological levels—genes, proteins, and metabolites—to construct a holistic model of the metabolic network. nih.govresearchgate.net
A cornerstone of systems biology is the integration of metabolomics and transcriptomics. frontiersin.org Metabolomics involves the comprehensive measurement of all small-molecule metabolites, including this compound and its precursors and derivatives, within a biological sample. scienceopen.comfao.org Transcriptomics, on the other hand, measures the expression levels of thousands of genes simultaneously (e.g., via RNA-Seq). mdpi.com
By combining these two approaches, scientists can draw powerful correlations between gene expression and metabolite accumulation. mdpi.com For example, researchers might expose a plant to a specific stress, such as herbivory, and then simultaneously measure changes in the plant's transcriptome and metabolome over time. If the levels of this compound increase following the stress, an integrated analysis can pinpoint which genes show a corresponding increase in expression. This correlation provides strong evidence that these genes are involved in the biosynthesis or regulation of this specific compound.
These integrated analyses have been crucial in understanding the regulation of glucosinolate metabolism in response to various stimuli and in identifying crosstalk between the indole glucosinolate pathway and other metabolic routes, such as hormone metabolism. nih.govfrontiersin.org
Computational modeling and pathway reconstruction are essential tools for making sense of the vast datasets generated by 'omics' technologies. osti.gov Databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) provide curated reference maps of metabolic pathways, including the glucosinolate biosynthesis pathway (ko00966). genome.jpkegg.jp
This computational approach allows for the reconstruction of organism-specific or condition-specific metabolic models. It helps in formulating new hypotheses about gene function and metabolic regulation that can then be tested experimentally, often using the gene cloning and heterologous expression techniques described previously. osti.gov The integration of these computational and experimental approaches creates a powerful cycle of discovery for understanding the complex metabolism of compounds like this compound.
Q & A
Q. What enzymatic pathways involve indolylmethyl-desulfoglucosinolate in glucosinolate biosynthesis, and how can their activity be experimentally validated?
this compound is a substrate for aromatic desulfoglucosinolate sulfotransferase (EC 2.8.2.24), which catalyzes its sulfation to form glucobrassicin. To validate enzyme activity:
- Use in vitro assays with purified enzyme, 3′-phosphoadenylyl sulfate (PAPS) as a sulfate donor, and HPLC or LC-MS to quantify reaction products .
- Monitor adenosine 3′,5′-bisphosphate as a byproduct via spectrophotometric methods (e.g., absorbance at 260 nm) .
Q. What standardized methodologies are used to detect and quantify this compound in plant tissues?
- Liquid Chromatography-Mass Spectrometry (LC-MS): Optimize extraction using methanol/water mixtures (70:30 v/v) with internal standards (e.g., isotopically labeled glucosinolates) to account for matrix effects .
- Metabolomic Profiling: Combine with transcriptomic data to correlate this compound levels with biosynthetic gene expression (e.g., CYP79B2, SOT16) .
Q. How is this compound integrated into the tryptophan metabolic network, and what are its downstream products?
- It is a branch point in tryptophan metabolism, linking primary metabolism to defense-related indole glucosinolates (e.g., glucobrassicin). Key downstream products include:
- Glucobrassicin: Via sulfotransferase activity .
- Indole-3-acetonitrile (IAN): Through nitrile-specific protein activity under stress .
Advanced Research Questions
Q. How do environmental stressors (e.g., light, pathogens) modulate this compound levels, and what experimental designs address confounding variables?
- LED Light Irradiation: Shown to reduce this compound in pak-choi while increasing glucosinolates. Use controlled growth chambers with spectral filters and repeated sampling to account for diurnal fluctuations .
- Endophytic Bacteria Interaction: In sugarcane, levels rise within 12 hours post-inoculation. Employ time-course metabolomics and sterile hydroponic systems to isolate microbial effects .
Q. What contradictions exist in the role of this compound under jasmonic acid (JA) deficiency, and how can they be resolved methodologically?
- In JA-deficient opr3 Arabidopsis mutants, this compound levels increase under MeJA treatment but show antagonism with serotonin synthesis. Resolve via:
- Time-Course Experiments: Track metabolite dynamics at 0, 4, 8, and 24 hours post-treatment .
- Isotopic Labeling: Use ¹³C-tryptophan to trace flux between competing pathways (e.g., IAA vs. serotonin synthesis) .
Q. How can transcriptomic and metabolomic data be integrated to resolve discrepancies in this compound biosynthesis regulation?
- Co-Expression Networks: Tools like WGCNA identify gene clusters (e.g., MYB34, CYP83B1) correlated with metabolite abundance .
- Pathway Enrichment Analysis: Use platforms like MetaboAnalyst to map metabolomic data onto KEGG pathways, highlighting nodes with discordant gene-metabolite relationships .
Q. What statistical approaches are critical for analyzing this compound data in multifactorial experiments (e.g., genotype × environment interactions)?
- Mixed-Effects Models: Account for random effects (e.g., plant batch, harvest time) while testing fixed factors (e.g., light treatment, bacterial strain) .
- False Discovery Rate (FDR) Correction: Apply Benjamini-Hochberg adjustment to metabolomic datasets to reduce Type I errors in high-throughput analyses .
Methodological Resources
- Enzyme Assays: Reference EC 2.8.2.24 protocols from IUBMB for reproducible sulfotransferase activity measurements .
- Data Reproducibility: Follow CONSORT guidelines for experimental design and reporting, emphasizing reagent purity (e.g., ≥95% PAPS) and instrument calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
